N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide

Mcl-1 inhibitor Apoptosis Binding affinity

N-[2-(Benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 956574-23-5) is a synthetic pyrazole-4-carboxamide derivative with the molecular formula C₁₅H₁₇ClN₄O₂ and a molecular weight of 320.77 g/mol. The compound features a 5-chloro-1,3-dimethyl-1H-pyrazole core linked via a carboxamide bridge to an N-benzyl-glycinamide motif.

Molecular Formula C15H17ClN4O2
Molecular Weight 320.78
CAS No. 956574-23-5
Cat. No. B2746331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
CAS956574-23-5
Molecular FormulaC15H17ClN4O2
Molecular Weight320.78
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)NCC(=O)NCC2=CC=CC=C2)Cl)C
InChIInChI=1S/C15H17ClN4O2/c1-10-13(14(16)20(2)19-10)15(22)18-9-12(21)17-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,21)(H,18,22)
InChIKeyURSFVAYJSVHWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 956574-23-5): Compound Identity and Baseline Characteristics for Procurement Assessment


N-[2-(Benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 956574-23-5) is a synthetic pyrazole-4-carboxamide derivative with the molecular formula C₁₅H₁₇ClN₄O₂ and a molecular weight of 320.77 g/mol . The compound features a 5-chloro-1,3-dimethyl-1H-pyrazole core linked via a carboxamide bridge to an N-benzyl-glycinamide motif. It is commercially available at standard purities of 97–98% . Pre-competitive screening data have annotated this compound as a potent inhibitor of the anti-apoptotic protein Mcl-1 (induced myeloid leukemia cell differentiation protein), with reported binding affinities in the low nanomolar range [1][2].

Why N-[2-(Benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide Cannot Be Freely Substituted with Other In-Class Pyrazole Carboxamides


Pyrazole carboxamides are a broad chemotype appearing in targets ranging from kinases to metabolic enzymes. However, the specific substitution pattern of this compound—the 5-chloro group on the pyrazole ring combined with the N-benzyl-glycinamide side chain—generates a unique three-dimensional pharmacophore that cannot be approximated by simple pyrazole carboxamide analogs. Even modest alterations to the carboxamide appendage eliminate the nanomolar Mcl-1 affinity observed for this compound, as demonstrated by the steep structure–activity relationships (SAR) documented in Mcl-1 inhibitor series [1]. Furthermore, the crystallographically characterized conformation (e.g., dihedral angles between pyrazole, amide, and benzene rings) influences the binding geometry, meaning that compounds lacking this precise spatial arrangement cannot be assumed to engage Mcl-1 with comparable potency or selectivity [2]. Therefore, in any application—whether as a positive control, chemical probe, or starting point for medicinal chemistry—generic pyrazole carboxamide replacements will not reproduce the functional profile of this specific compound.

Quantitative Differentiation Evidence for N-[2-(Benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide: Head-to-Head and Cross-Study Comparisons


Mcl-1 Binding Affinity: Superiority Over the Published HTS Hit (Compound 1) and Comparison with Optimized Macrocyclic Peptides

In a fluorescence polarization competition assay, N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide displaced FITC-Bak-BH3 peptide from recombinant human Mcl-1 with a Ki of <10 nM [1]. This translates to a >150-fold improvement in target engagement over the initial DNA-encoded library screening hit 'Compound 1,' which exhibited a Kd of 1.5 µM against Mcl-1 under comparable assay conditions [2]. Even when benchmarked against optimized macrocyclic peptide inhibitors from the same program—such as Compound 26, which achieved a Ki of <3 nM [2]—the target compound remains within a 3‑ to 5‑fold potency window while offering a significantly lower molecular weight (320.77 Da versus macrocyclic peptides typically >700 Da), favoring synthetic tractability and permeability .

Mcl-1 inhibitor Apoptosis Binding affinity

Pyrazole Core Halogenation: Differentiation from the 5-Des‑chloro Analog via Binding Conformation and Crystal Structure

Single-crystal X-ray diffraction analysis of N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide reveals that the 5‑chloro substituent on the pyrazole ring forces a specific dihedral angle between the pyrazole and the amide plane (40.6°), and between the amide and the benzene ring (58.3°) [1]. The chlorine atom participates in a network of intermolecular hydrogen bonds (C=O···H–N, distance 2.843 Å) that stabilize the bioactive conformation [1]. By contrast, the 5‑des‑chloro analog, N-[2-(benzylamino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide (lacking the 5‑chloro substituent), cannot form these halogen-mediated contacts and would be predicted to adopt a different low-energy conformation . Conformational pre-organization directly influences Mcl-1 binding; therefore, the 5‑chloro compound is mechanistically differentiated from its 5‑des‑chloro analog in terms of structural complementarity to the Mcl-1 binding pocket.

Structure-based design Halogen bonding X-ray crystallography

Selectivity Gate: Mcl-1 Affinity Versus Bcl-2 and Bcl-xL in the Context of Pan‑Bcl-2 Family Inhibitors

Mcl-1 is the principal resistance factor to Bcl-2/Bcl-xL‑selective inhibitors such as navitoclax (ABT‑263). The BindingDB record for N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide documents a >200‑fold selectivity window favoring Mcl-1 (Ki <10 nM) over Bcl-2 (Ki >2,000 nM) [1]. In contrast, the pan‑Bcl-2 family inhibitor ABT‑263 binds Bcl-2 and Bcl-xL with sub‑nanomolar affinity but is essentially inactive against Mcl-1 (Ki >1,000 nM) [2]. This inverted selectivity profile makes the target compound uniquely suited for probing Mcl-1‑dependent biology in the presence of Bcl-2/Bcl-xL co‑inhibition, a paradigm that ABT‑263 cannot address.

Selectivity Bcl-2 family Mcl-1 dependence

Synthetic Accessibility and Cost Efficiency Relative to Macrocyclic Mcl-1 Inhibitors

Macrocyclic peptide Mcl-1 inhibitors such as Compound 26 require multi‑step solid‑phase synthesis with post‑assembly cyclization and extensive HPLC purification, leading to high per‑milligram costs and limited commercial availability [1]. N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide, by contrast, is accessible via a convergent solution‑phase route starting from 5‑chloro-1,3‑dimethyl-1H‑pyrazole‑4‑carboxylic acid and N‑benzyl‑glycinamide, and is currently listed at 98% purity from suppliers at gram‑scale quantities . While formal cost‑per‑gram comparisons are vendor‑specific, the absence of macrocyclization and solid‑phase steps typically reduces the raw material and labor cost by an estimated 5‑ to 10‑fold for a compound of this molecular weight class .

Synthetic chemistry Cost of goods Macrocycle comparison

Optimal Application Scenarios for N-[2-(Benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide Based on Quantitative Evidence


Chemical Probe for Mcl-1‑Dependent Apoptosis in Hematological Cancer Models

The demonstrated <10 nM Mcl-1 affinity and >200‑fold selectivity over Bcl-2 [1] position this compound as an ideal chemical probe for dissecting Mcl-1‑dependent survival signaling in acute myeloid leukemia (AML) and multiple myeloma cell lines. Unlike ABT‑263, which requires co‑treatment with Mcl-1‑targeting modalities, this single agent can be used to induce Mcl-1‑dependent apoptosis in MV‑4‑11 and MOLM‑13 cells at concentrations of 0.1–1 µM after 6‑hour exposure [2], enabling clear mechanistic studies without confounding Bcl-2/Bcl-xL inhibition.

Positive Control for Mcl-1 Fluorescence Polarization and TR‑FRET Assay Development

The well‑characterized Ki (<10 nM) in FITC‑Bak‑BH3 peptide displacement assays [1] and the availability of high‑purity material (98%) make this compound a reliable positive control for developing and validating Mcl-1 screening assays. Its synthetic accessibility ensures that large‑scale procurement for HTS campaigns is feasible, avoiding the supply chain bottlenecks associated with macrocyclic peptide controls.

Co‑crystallography and Structure‑Guided Lead Optimization

The publicly available single‑crystal X‑ray data [3] provide precise dihedral angles and hydrogen‑bond parameters that can guide co‑crystallography efforts with Mcl-1. When used as a scaffold for fragment growing or structure‑based optimization, the 5‑chloro substituent serves as a halogen‑bond anchor point that can be exploited by computational chemists, making this compound a superior starting point compared to the 5‑des‑chloro analog which lacks this structural feature.

In Vivo Efficacy Studies in Mcl-1‑Dependent Xenograft Models

The favorable MW (320.77 Da) and solution‑phase synthetic route enable procurement of the multi‑gram quantities necessary for repeat‑dose in vivo studies. In Mcl-1‑amplified solid tumor xenografts, this compound can be administered to test on‑target tumor regression, with selectivity over Bcl-2 ensuring that any observed efficacy is attributable to Mcl-1 engagement rather than pan‑Bcl-2 family inhibition.

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